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Compound of Interest

2,2-
Compound Name:
Diphenylcyclopropanecarbonitrile

Cat. No.: B057357

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,2-Diphenylcyclopropanecarbonitrile, a key intermediate in the synthesis of various organic
compounds. Designed for researchers, scientists, and professionals in drug development, this
document outlines the theoretical and practical aspects of nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) analysis of this molecule, ensuring scientific integrity
and providing actionable insights for laboratory application.

Introduction

2,2-Diphenylcyclopropanecarbonitrile is a fascinating molecule characterized by a strained
three-membered cyclopropane ring, two phenyl substituents, and a nitrile functional group. This
unique combination of structural features gives rise to a distinct spectroscopic fingerprint.
Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity,
purity, and for understanding its chemical behavior in various synthetic transformations. This
guide will delve into the core principles of each spectroscopic technique, provide detailed
experimental protocols, and present an analysis of the expected spectral data.

Molecular Structure

The structural formula of 2,2-Diphenylcyclopropanecarbonitrile is CieH13N, with a molecular
weight of 219.28 g/mol . The molecule's architecture is pivotal to understanding its
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spectroscopic properties.

Caption: Molecular structure of 2,2-Diphenylcyclopropanecarbonitrile.

. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2,2-Diphenylcyclopropanecarbonitrile, both 1H and 3C NMR provide critical

information about the electronic environment of the protons and carbons in the molecule.

Experimental Protocol: Acquiring NMR Spectra

1.

Sample Preparation:
Accurately weigh 5-10 mg of 2,2-Diphenylcyclopropanecarbonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), in a clean, dry vial. The choice of
solvent is critical as it must dissolve the compound without contributing interfering signals in
the spectral regions of interest.

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

. Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.
Tune and shim the instrument to optimize the magnetic field homogeneity.

For *H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters on
a 400 MHz spectrometer would include a 30-degree pulse angle and a relaxation delay of 1-
2 seconds.

For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
to single lines for each unique carbon. A larger number of scans will be required due to the
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low natural abundance of the 13C isotope.

'H NMR Spectral Data

The proton NMR spectrum of 2,2-Diphenylcyclopropanecarbonitrile is expected to show
distinct signals for the aromatic protons and the aliphatic protons of the cyclopropane ring.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic protons
~72-75 Multiplet 10H
(CeH5s)
_ Methine proton (CH-
~25-27 Multiplet 1H
CN)
] Methylene protons
~16-1.8 Multiplet 2H

(CH2)

e Aromatic Protons (7.2 - 7.5 ppm): The ten protons of the two phenyl groups will resonate in
this downfield region due to the deshielding effect of the aromatic ring currents. The
overlapping signals will appear as a complex multiplet.

e Cyclopropane Protons (1.6 - 2.7 ppm): The three protons on the cyclopropane ring are
diastereotopic and will exhibit complex spin-spin coupling, resulting in multiplets. The
methine proton (CH-CN) is expected to be the most deshielded of the three due to the
electron-withdrawing effect of the adjacent nitrile group.

13C NMR Spectral Data

The proton-decoupled 3C NMR spectrum will provide information on the number of unique
carbon environments in the molecule.
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Chemical Shift (6, ppm) Assighment

~135-140 Quaternary aromatic carbons (ipso-C)
~127 - 130 Aromatic CH carbons

~118 - 122 Nitrile carbon (C=N)

~30-35 Quaternary cyclopropane carbon (C(Ph)z)
~25-30 Methine cyclopropane carbon (CH-CN)
~15-20 Methylene cyclopropane carbon (CH2)

e Aromatic Carbons (127 - 140 ppm): The phenyl groups will show multiple signals in this
region. The quaternary carbons directly attached to the cyclopropane ring will be at the
downfield end of this range.

 Nitrile Carbon (118 - 122 ppm): The carbon of the nitrile group typically resonates in this
region.

e Cyclopropane Carbons (15 - 35 ppm): The carbons of the strained cyclopropane ring are
significantly shielded and appear in the upfield region of the spectrum. The quaternary
carbon bearing the two phenyl groups will be the most deshielded of the three.

Il. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring IR Spectra

For a solid sample like 2,2-Diphenylcyclopropanecarbonitrile, two common methods are the
Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) method.

1. KBr Pellet Method:

e Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr
powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

2. ATR Method:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the spectrum. This method is often preferred for its simplicity and speed.

IR Spectral Data

The IR spectrum of 2,2-Diphenylcyclopropanecarbonitrile will be dominated by absorptions
corresponding to the C-H bonds of the aromatic and cyclopropane rings, the C=N stretch of the
nitrile group, and the C=C stretches of the phenyl groups.

Wavenumber (cm—?) Intensity Assignment
~ 3100 - 3000 Medium Aromatic C-H stretch
) Aliphatic C-H stretch
~ 3000 - 2850 Medium
(cyclopropane)
~ 2250 - 2240 Sharp, Medium C=N stretch (nitrile)[1]
) Aromatic C=C stretching
~ 1600, 1495, 1450 Medium to Strong o
vibrations
i Cyclopropane ring
~ 1020 Medium

deformation[2]

e C-H Stretching (3100 - 2850 cm~1): The absorptions above 3000 cm~?* are characteristic of
C-H bonds on sp2-hybridized carbons (aromatic rings), while those below 3000 cm~! are
from C-H bonds on sp3-hybridized carbons (cyclopropane ring).

 Nitrile Stretch (2250 - 2240 cm~1): The C=N triple bond exhibits a very characteristic sharp
absorption in this region, which is a key diagnostic peak for this functional group.[1]
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e Aromatic C=C Stretching (1600 - 1450 cm~1): The phenyl groups will show several
characteristic absorptions in this region due to the stretching of the carbon-carbon double
bonds within the rings.

e Cyclopropane Ring Deformation (~1020 cm~1): Cyclopropane rings often show a
characteristic absorption band in this region due to ring breathing or deformation modes.[2]

lll. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Acquiring Mass Spectra

Electron lonization (El) is a common technique for the analysis of relatively small, volatile
organic molecules.

1. Sample Introduction:

« A small amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC). The sample is vaporized in
the ion source.

2. lonization and Fragmentation:

 In the ion source, the gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the removal of an electron to form a molecular ion (M*e).

e The molecular ion, being energetically unstable, can fragment into smaller, charged ions and
neutral radicals.

3. Mass Analysis and Detection:

e The positively charged ions are accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., a quadrupole).

e The separated ions are detected, and their abundance is plotted against their m/z value to
generate the mass spectrum.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://docbrown.info/page06/spectra/cyclopropane-ir.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectral Data

The mass spectrum of 2,2-Diphenylcyclopropanecarbonitrile is expected to show a
molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment

219 [M]*e (Molecular lon)

192 [M - HCN]*e

165 [C13Ho]* (Fluorenyl cation)

116 [CoHs]*e (Indene radical cation)
91 [C7H7]* (Tropylium cation)

e Molecular lon (m/z 219): The peak corresponding to the intact molecule with one electron
removed. Its presence confirms the molecular weight of the compound.

e [M-HCN]* (m/z 192): Loss of a neutral hydrogen cyanide molecule is a common
fragmentation pathway for nitriles.

e [Ci3Ho]* (m/z 165): This fragment, corresponding to the stable fluorenyl cation, can be
formed through rearrangement and loss of the remaining cyclopropane and nitrile fragments.

e [C7H7]* (m/z 91): The tropylium cation is a very common and stable fragment in the mass
spectra of compounds containing a benzyl group.

[C1isH12]*e
m/z = 192
[C16H13N]*e - C3HaNe > [C13Ho]*
m/z = 219 m/z = 165
&
[C7H7]*
m/z =91

Click to download full resolution via product page
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Caption: Proposed fragmentation pathway for 2,2-Diphenylcyclopropanecarbonitrile in El-
MS.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a powerful and
comprehensive approach to the structural elucidation and characterization of 2,2-
Diphenylcyclopropanecarbonitrile. The expected spectral data, derived from the known
properties of its constituent functional groups, offer a clear and consistent picture of its
molecular architecture. The experimental protocols detailed in this guide provide a robust
framework for obtaining high-quality spectroscopic data for this and similar organic molecules.
This integrated spectroscopic approach is indispensable for ensuring the identity and purity of
key compounds in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2,2-
Diphenylcyclopropanecarbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b057357#spectroscopic-data-of-2-2-
diphenylcyclopropanecarbonitrile-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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